4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-bromo-2-[(2-fluoro-5-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-9-2-4-12(16)13(6-9)17-8-10-7-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIMRZGKPCPIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorophenol and 2-fluoro-5-methylphenylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for coupling reactions.
Coupling Reaction: A key step in the synthesis is the coupling reaction, which can be facilitated by Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce quinones .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol has shown promising results in various medicinal applications:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For example, studies on phenolic Mannich bases have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism is often linked to the modulation of histone deacetylases (HDACs) .
Anti-inflammatory Effects
Derivatives of phenolic compounds, including this compound, may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural features of this compound suggest it may share similar mechanisms .
Neuropharmacological Applications
The compound's ability to influence neurotransmitter systems positions it as a candidate for further research in treating mood disorders. Its structural characteristics may allow it to interact with serotonin and dopamine receptors .
Materials Science
In materials science, this compound serves as a building block for the synthesis of more complex molecules. Its unique halogenated structure can enhance the properties of polymers and other materials, making it valuable in the development of specialty chemicals .
Proteomics Research
The compound has been utilized in proteomics to study protein interactions and functions. Its ability to form complex structures allows researchers to investigate molecular targets more effectively, enhancing our understanding of cellular mechanisms .
Case Study 1: Anticancer Properties
A study focusing on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The findings suggested that the presence of bromine and fluorine enhances the interaction potential with molecular targets compared to simpler phenolic structures .
Case Study 2: Neuropharmacological Effects
In animal models, compounds with analogous structures have shown the ability to modulate behavior by altering serotonin levels. This suggests that this compound could have implications in neuropharmacology .
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Substituent Effects: Bromo vs. Chloro Derivatives
A direct structural analog is 4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol (), where the bromo group is replaced with chloro. Key differences include:
- Molecular Weight : The bromo derivative has a higher molecular weight (MW: ~340 g/mol vs. ~295 g/mol for chloro), which may affect solubility and crystallinity.
| Property | 4-Bromo Derivative | 4-Chloro Derivative |
|---|---|---|
| Substituent (C4) | Br | Cl |
| Molecular Weight (g/mol) | ~340 | ~295 |
| Electronic Effect | Stronger EWG | Moderate EWG |
Schiff Base Analogs: Functional Group Comparison
Several Schiff base analogs share structural motifs with the target compound but differ in the imine (-C=N-) linkage instead of a secondary amine (-CH2-NH-):
- (E)-4-Bromo-2-[(phenylimino)methyl]phenol (): This Schiff base exhibits thermochromism due to intramolecular O–H⋯N hydrogen bonding and planarity-dependent π-conjugation. The dihedral angle between aromatic rings (θ = 1.8°–45.6°) correlates with color changes (orange ↔ yellow) under temperature variations .
Hydrogen Bonding and Crystal Packing
The target compound’s phenolic -OH and secondary amine groups enable intramolecular and intermolecular hydrogen bonds, similar to Schiff bases (). This steric effect may weaken π-π stacking in crystal lattices, altering solubility and melting points .
Biological Activity
4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol (CAS Number: 1232795-07-1) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and other pharmacological effects, supported by various research findings.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly affect its cytotoxicity against various cancer cell lines.
Key Findings:
- The compound exhibited selective cytotoxicity towards T-lymphoblastic cell lines, with IC50 values ranging from 9 nM to 19 nM .
- Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts .
Table 1: Cytotoxicity of this compound
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Preliminary results suggest that it may exhibit significant antimicrobial activity against various bacterial strains.
Key Findings:
- The presence of electron-withdrawing groups, such as bromine, enhances the antimicrobial efficacy of phenolic compounds .
Table 2: Antibacterial Activity Overview
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds and their derivatives:
- Study on Thiazole Derivatives: A study indicated that thiazole derivatives with similar structural motifs exhibited significant anticancer activity, suggesting a potential class effect that may extend to phenolic compounds like this compound .
- Polymorphism Investigation: A novel polymorph of a related phenolic compound was reported, which demonstrated different biological activity profiles based on structural variations. This highlights the importance of molecular structure in determining biological activity .
Q & A
Q. What are the key synthetic routes for preparing 4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via a multi-step process:
Bromination : Introduce bromine at the para position of a cresol derivative (e.g., 2-methylphenol) using brominating agents like NBS (N-bromosuccinimide) in a solvent such as CCl₄ .
Schiff Base Formation : React the brominated intermediate with 2-fluoro-5-methylaniline in the presence of a dehydrating agent (e.g., molecular sieves) to form the imine linkage .
- Critical Factors :
- Temperature : Elevated temperatures (>80°C) accelerate imine formation but may degrade halogenated intermediates .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Yield Optimization :
| Step | Optimal Conditions | Yield Range |
|---|---|---|
| Bromination | NBS, CCl₄, 60°C | 65–75% |
| Schiff Base Formation | DMF, 80°C, 12h | 50–60% |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and the methylene bridge (δ 3.8–4.2 ppm). The fluorine atom in the 2-fluoro-5-methylphenyl group causes splitting patterns in adjacent protons .
- ¹³C NMR : Confirm bromine’s deshielding effect on the adjacent carbon (δ 120–125 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 338.0) and isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How can researchers screen the compound’s basic pharmacological activity?
- Methodological Answer :
- In Vitro Assays :
Antimicrobial Testing : Use microdilution assays (e.g., against E. coli and S. aureus) with MIC (Minimum Inhibitory Concentration) values reported in µg/mL .
Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Dose-Response Analysis : Plot IC₅₀ curves to quantify potency. Conflicting results (e.g., low activity in one assay vs. high in another) may arise from solubility issues—validate with DMSO controls .
Advanced Research Questions
Q. How can structural ambiguities in derivatives be resolved using crystallography?
- Methodological Answer :
- X-ray Diffraction : Single-crystal analysis resolves bond angles and torsional strain. For example, the dihedral angle between the bromophenol and fluorophenyl rings typically ranges 15–25°, influencing π-π stacking .
- Key Parameters :
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C-Br | 1.89–1.91 | C-C-Br: 110–115 |
| C-N (imine) | 1.28–1.32 | N-C-C: 120–125 |
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs (e.g., replacing Br with Cl or varying fluorine positions) to isolate electronic vs. steric effects .
- Computational Modeling :
DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices for electrophilic attack) .
Docking Studies : Simulate binding poses in target proteins (e.g., PARP-1) to rationalize activity discrepancies .
Q. How can environmental fate studies be designed for this compound?
- Methodological Answer :
- Experimental Framework :
Photodegradation : Expose to UV light (λ = 254 nm) in aqueous buffer; monitor degradation via HPLC-MS .
Soil Adsorption : Use batch equilibrium tests with varying organic matter content (e.g., OECD Guideline 106) .
- Key Metrics :
| Parameter | Method | Half-Life (Days) |
|---|---|---|
| Hydrolysis | pH 7.4, 25°C | >30 |
| Soil DT₅₀ | Loamy sand | 45–60 |
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple sources (e.g., PubChem, EPA DSSTox) and normalize variables (e.g., cell line, assay type) .
- Dose-Validation : Re-test conflicting results under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
